1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one

Lipophilicity Physicochemical property Drug-likeness

The compound 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one (CAS 1798524-15-8, PubChem CID is a synthetic small molecule (MW 277.37 g/mol, C14H23N5O) that combines a dimethylamino-substituted pyridazine core with a piperazine linker and an isobutyryl terminal group. It belongs to the broader class of pyridazinyl-piperazine derivatives, a scaffold known for its capacity to engage diverse biological targets through tunable nitrogen-based hydrogen-bond acceptor networks and conformational flexibility mediated by the piperazine ring.

Molecular Formula C14H23N5O
Molecular Weight 277.372
CAS No. 1798524-15-8
Cat. No. B2708914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one
CAS1798524-15-8
Molecular FormulaC14H23N5O
Molecular Weight277.372
Structural Identifiers
SMILESCC(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N(C)C
InChIInChI=1S/C14H23N5O/c1-11(2)14(20)19-7-5-18(6-8-19)12-9-13(17(3)4)16-15-10-12/h9-11H,5-8H2,1-4H3
InChIKeyZGTPJLDRHZPFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one (CAS 1798524-15-8) is Cataloged as a Distinct Heterocyclic Building Block


The compound 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one (CAS 1798524-15-8, PubChem CID 76147936) is a synthetic small molecule (MW 277.37 g/mol, C14H23N5O) that combines a dimethylamino-substituted pyridazine core with a piperazine linker and an isobutyryl terminal group [1]. It belongs to the broader class of pyridazinyl-piperazine derivatives, a scaffold known for its capacity to engage diverse biological targets through tunable nitrogen-based hydrogen-bond acceptor networks and conformational flexibility mediated by the piperazine ring. While structural characterization data (XLogP3-AA = 0.7, H-bond acceptor count = 5) are publicly available through authoritative databases [1], compound-specific pharmacological or biochemical profiling data required for evidence-based procurement differentiation remain extremely scarce in the peer-reviewed literature and patent corpus as of the present analysis.

Why In-Class Pyridazinyl-Piperazine Analogs Cannot Substitute 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one Without Data Loss


Even subtle variations in the acyl substituent on the piperazine nitrogen or the substitution pattern on the pyridazine ring can drastically alter a molecule's target engagement profile, cellular permeability, and metabolic stability within the pyridazinyl-piperazine class [1]. For 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one, the specific combination of a dimethylamino electron-donating group at the pyridazine 6-position and an α-methyl branched isobutyryl group creates a unique steric and electronic environment that distinguishes it from widely available linear-acyl or unsubstituted piperazine analogs. Generic substitution with a linear butyryl or acetyl analog would risk altered conformational preferences and hydrogen-bonding patterns, potentially invalidating any established structure-activity relationship (SAR) in a research program. However, as of this writing, direct comparative experimental evidence quantifying the magnitude of these differences for this specific compound versus its closest analogs is not available in the public domain, meaning any substitution decision must rely on prospective in-house validation rather than published head-to-head data.

Quantitative Differentiation Evidence for 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one vs. Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3-AA) of the Isobutyryl Derivative vs. Linear Butyryl and Acetyl Analogs

A direct comparison of the computed octanol-water partition coefficient (XLogP3-AA) reveals a measurable but modest difference between the target compound (XLogP3-AA = 0.7) and its closest commercially cataloged analog, 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 1798619-72-3), which carries a linear isoamyl chain. Although the experimental XLogP3-AA for the 3-methylbutan-1-one analog is not publicly reported, the addition of one methylene unit is predicted to increase XLogP3-AA by approximately 0.3-0.5 log units based on established fragment-based contribution rules, yielding an anticipated value of 1.0-1.2 [1]. The lower lipophilicity of the isobutyryl derivative may confer a marginal aqueous solubility advantage, though this remains a class-level inference pending experimental determination. The acetyl analog (N-acetyl-piperazine derivative) has a computed XLogP3-AA of approximately 0.2, placing the target compound at an intermediate lipophilicity within this sub-series [1].

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Capacity: A 5-Center Acceptor Network vs. 4-Center Carboxamide Analogs

The target compound possesses five hydrogen-bond acceptor (HBA) sites, contributed by the carbonyl oxygen (1), the two piperazine nitrogens (2), and the two pyridazine nitrogens (3,4). This is one HBA site more than the closely related amide-linked reverse-amide analogs such as 4-[6-(dimethylamino)pyridazin-4-yl]-N-phenylpiperazine-1-carboxamide (CAS 1795488-33-3) which lose the carbonyl HBA and rely on a carboxamide oxygen as a single acceptor . The tertiary amide nature of the target compound (pseudo-allylic strain imparting partial double-bond character to the C-N bond) restricts conformational freedom relative to a simple amine, creating a semi-rigid HBA geometry that differs from the more flexible ether-linked or alkyl-linked piperazine variants commonly employed in screening libraries.

Hydrogen bonding Molecular recognition Structure-activity relationship

Rotatable Bond Profile: 3 Rotatable Bonds vs. 4-5 in Extended-Chain Analogs

The isobutyryl group in the target compound contributes only one rotatable bond beyond the piperazine ring system, resulting in a total rotatable bond count (RBC) of 3 [1]. In contrast, the 3-methylbutan-1-one analog (CAS 1798619-72-3) has an RBC of 4 due to its linear isoamyl chain, and the common 2-phenoxyethanone analog features an RBC of 4-5. In drug design, reducing the number of rotatable bonds generally correlates with improved oral bioavailability and lower entropic penalty upon target binding, though this must be balanced against the need for sufficient conformational sampling. The 3-bond profile of the target compound places it in a favorable region for ligand efficiency optimization relative to more flexible analogs [1].

Molecular flexibility Conformational entropy Ligand efficiency

Evidence-Grounded Application Scenarios for 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one in Scientific Procurement


Scaffold-Hopping Reference in CNS-Targeted Pyridazinyl-Piperazine Programs

This compound serves as a rigidified isobutyryl congener within a pyridazinyl-piperazine series, making it suitable as a reference compound for studying the effect of α-branching on target engagement in central nervous system (CNS) receptor programs. Its computed XLogP3-AA of 0.7 and low RBC of 3 suggest marginal blood-brain barrier (BBB) permeability potential, which can be benchmarked experimentally against more lipophilic, flexible analogs. It should not be considered a direct substitute for advanced pyridazinyl-piperazine leads with published in vivo efficacy data. [1]

Control in Physicochemical Property Optimization Studies

The distinct combination of five H-bond acceptors within a moderately polar scaffold (XLogP3-AA = 0.7) provides a useful control for solubility-permeability trade-off studies in early-stage drug discovery. Researchers can use this compound to calibrate computational models predicting the impact of isobutyryl vs. linear acyl substituents on Caco-2 permeability or kinetic solubility, generating comparative data that is not yet available in the public domain. [1]

Chemical Probe Starting Point for Kinase or GPCR Screening

The pyridazine-piperazine core is a known privileged scaffold for kinase and G-protein-coupled receptor (GPCR) targets. The dimethylamino group at the 6-position offers a basic center that can engage in ionic interactions with aspartate residues in receptor binding pockets. While no target-specific activity data for this compound is currently deposited in ChEMBL or BindingDB, its structural features position it as a viable starting point for in-house high-throughput screening (HTS) campaigns where procurement of a defined, analytically characterized solid with a documented CAS registry is preferred over custom synthesis of a single analog. [2]

Quote Request

Request a Quote for 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.